

TM5275: A Technical Deep Dive into a Novel PAI-1 Inhibitor

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Compound of Interest				
Compound Name:	TM5275 sodium			
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of TM5275, a potent and orally bioavailable small molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1). PAI-1 is a critical regulator of the fibrinolytic system, and its over-expression is implicated in a range of thrombotic and fibrotic diseases. TM5275 has emerged as a promising therapeutic candidate due to its high specificity and efficacy in various disease models.

Discovery and Rationale

TM5275 was identified through a strategic drug discovery program aimed at improving upon earlier PAI-1 inhibitors. It is a second-generation derivative of TM5007, developed to enhance oral bioavailability and optimize the pharmacokinetic profile.[1] The discovery process involved virtual screening of chemical libraries and subsequent structure-activity relationship (SAR) studies to refine the lead compound.[2] The core rationale for developing a PAI-1 inhibitor lies in its potential to restore physiological fibrinolysis, thereby preventing the formation of persistent blood clots and attenuating the progression of fibrotic tissue remodeling.

Mechanism of Action

TM5275 exerts its inhibitory effect on PAI-1 through a unique mechanism. Unlike some inhibitors that block the interaction between PAI-1 and its target proteases, tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA), TM5275 binds to



a specific site on the PAI-1 protein. Docking studies have shown that TM5275 interacts with strand 4 of the A β-sheet (s4A) at the P14-P9 position.[3][4] This binding induces a conformational change in PAI-1, causing it to behave as a substrate rather than an inhibitor for tPA and uPA.[3] This substrate-like behavior leads to the cleavage and inactivation of PAI-1, thereby increasing the availability of active plasminogen activators to mediate fibrinolysis.

In Vitro Efficacy

A battery of in vitro assays has demonstrated the potent and selective inhibitory activity of TM5275 against PAI-1.

Parameter	Value	Assay	Reference
IC50	6.95 μM	PAI-1 Inhibition Assay	[5]
Selectivity	No interference with other serpin/serine protease systems up to 100 µM	Protease Panel Screening	[4]

Key In Vitro Findings:

- Prolonged tPA Retention: In studies using vascular endothelial cells (VECs), TM5275 at concentrations of 20 and 100 μM significantly prolonged the retention of tPA on the cell surface by preventing the formation of the tPA-PAI-1 complex.[4][6]
- Enhanced Fibrinolysis: TM5275 was shown to enhance the dissolution of fibrin clots in a dose-dependent manner.[4]
- Anti-proliferative Effects: In ovarian cancer cell lines (ES-2 and JHOC-9), TM5275 decreased cell viability at concentrations of 70-100 μM and suppressed cell growth at 100 μM.[4]
- Inhibition of Hepatic Stellate Cell (HSC) Activation: TM5275 suppressed the proliferation of rat HSCs and inhibited the upregulation of PAI-1 stimulated by TGF-β1.[7]

In Vivo Efficacy and Pharmacokinetics



Preclinical studies in various animal models have consistently demonstrated the antithrombotic and antifibrotic efficacy of orally administered TM5275.

Antithrombotic Activity

Animal Model	Dosage	Effect	Reference
Rat Arteriovenous Shunt Thrombosis	10 and 50 mg/kg (oral)	Significantly lower blood clot weights (60.9±3.0 mg and 56.8±2.8 mg vs. 72.5±2.0 mg in vehicle)	[4]
Rat Ferric Chloride- Induced Carotid Artery Thrombosis	1 and 3 mg/kg	Increased time to primary occlusion	[1]
Non-human Primate (Cynomolgus Monkey) Photochemical- Induced Arterial Thrombosis	10 mg/kg	Increased time to primary occlusion	[1]

Antifibrotic Activity

Animal Model	Dosage	Effect	Reference
Rat Metabolic Syndrome-Related Hepatic Fibrosis	50 and 100 mg/kg/day (in drinking water)	Markedly ameliorated the development of hepatic fibrosis and suppressed HSC proliferation	[3]
Mouse TGF-β1- Induced Lung Fibrosis	40 mg/kg for 10 days	Almost completely blocked lung fibrosis	
Mouse TNBS-Induced Intestinal Fibrosis	50 mg/kg/day for 2 weeks (oral)	Decreased collagen accumulation and attenuated fibrogenesis	_

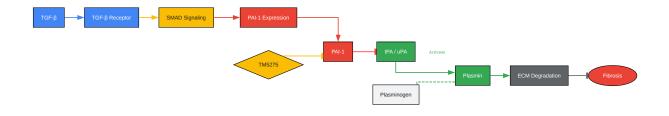


Pharmacokinetics

Oral administration of TM5275 exhibits a favorable pharmacokinetic profile. In rats, a dose of 10 mg/kg resulted in a plasma concentration of 17.5 \pm 5.2 μ M.[4] The compound has shown very low toxicity in mice and rats.[4]

Signaling Pathways and Experimental Workflows PAI-1 Signaling in Fibrosis

PAI-1 is a key downstream mediator of the pro-fibrotic cytokine Transforming Growth Factor-beta (TGF-β). The inhibition of PAI-1 by TM5275 disrupts this pathological signaling cascade.



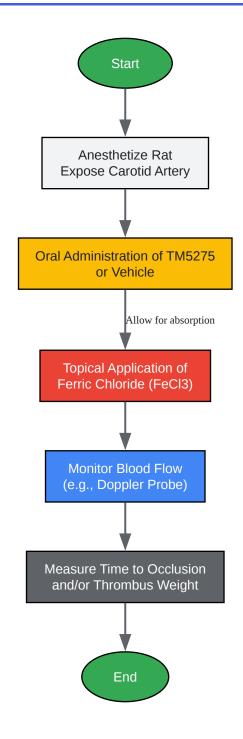
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Caption: PAI-1's role in the TGF- β -mediated fibrotic pathway and TM5275's point of intervention.

Experimental Workflow: In Vivo Thrombosis Model

The ferric chloride-induced carotid artery thrombosis model is a standard method to evaluate the efficacy of antithrombotic agents like TM5275.





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Caption: Workflow for the ferric chloride-induced arterial thrombosis model in rats.

Experimental Protocols PAI-1 Inhibition Assay (Chromogenic)

This assay quantifies the ability of a compound to inhibit PAI-1 activity.



- Reagents: Human PAI-1, human uPA or tPA, chromogenic substrate for plasmin (e.g., S-2251), assay buffer (e.g., Tris-HCl with Tween 20).
- Procedure: a. In a 96-well plate, incubate varying concentrations of TM5275 with a fixed concentration of PAI-1 at room temperature for a specified time (e.g., 15 minutes) to allow for binding. b. Add uPA or tPA to the wells and incubate for a further period (e.g., 10 minutes) to allow PAI-1 to inhibit the enzyme. c. Add the chromogenic substrate to initiate the colorimetric reaction. d. Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of inhibition for each concentration of TM5275 and determine the IC50 value by fitting the data to a dose-response curve.

Ferric Chloride-Induced Carotid Artery Thrombosis in Rats

This in vivo model assesses the antithrombotic effect of a compound.

- Animals: Male rats (e.g., Sprague-Dawley).
- Procedure: a. Anesthetize the rat and surgically expose the common carotid artery. b.
 Administer TM5275 or vehicle orally at the desired dose and time point before injury. c. Place a flow probe around the artery to monitor blood flow. d. Apply a filter paper saturated with ferric chloride solution (e.g., 10-50%) to the adventitial surface of the artery for a defined period (e.g., 3-10 minutes). e. Continuously monitor blood flow until complete occlusion occurs (cessation of blood flow).
- Endpoint: The primary endpoint is the time to occlusion (TTO). Thrombus weight can also be measured post-euthanasia.

Clinical Development Status

While extensive preclinical data supports the therapeutic potential of TM5275, publicly available information regarding its entry into and progression through clinical trials is limited. One study mentions that PAI-1 inhibitors developed by the same group are in Phase II clinical trials for other indications, but does not explicitly name TM5275. Therefore, the current clinical



development status of TM5275 for thrombotic or fibrotic diseases cannot be definitively confirmed from the available public data.

Conclusion

TM5275 is a potent and selective small molecule inhibitor of PAI-1 with a well-defined mechanism of action. Its robust efficacy in a wide range of preclinical models of thrombosis and fibrosis, coupled with a favorable pharmacokinetic and safety profile, underscores its significant therapeutic potential. Further investigation, particularly clarification of its clinical development status, is warranted to fully assess its future role in treating PAI-1-mediated diseases.

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